5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione
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Overview
Description
5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with various functional groups, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione can be achieved through several steps. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxybenzaldehyde with a suitable amine and a thiourea derivative can lead to the formation of the desired pyrimidoquinoline structure. The reaction conditions typically involve heating the mixture in a solvent such as ethanol or acetonitrile, followed by purification steps like recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkyl groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: The compound’s chemical properties make it useful in the development of materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound shares a similar quinoline core but has different substituents, leading to distinct chemical and biological properties.
Other pyrimidoquinolines: Various derivatives of pyrimidoquinolines have been synthesized, each with unique functional groups and activities.
Uniqueness
The uniqueness of 5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
694473-94-4 |
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Molecular Formula |
C20H21N3O3S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-8,8-dimethyl-2-sulfanylidene-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H21N3O3S/c1-20(2)8-11-15(12(24)9-20)14(10-6-4-5-7-13(10)26-3)16-17(21-11)22-19(27)23-18(16)25/h4-7,14H,8-9H2,1-3H3,(H3,21,22,23,25,27) |
InChI Key |
XWFLDODWBPUVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=S)NC3=O)C4=CC=CC=C4OC)C(=O)C1)C |
Origin of Product |
United States |
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